N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of ethyl acetoacetate with methyl hydrazine to form 1,3-dimethyl-5-pyrazolone . This intermediate is then further reacted with appropriate reagents to introduce the benzenesulfonamide and nitro groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of concentrated sulfuric acid as a catalyst and solvent-free reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .
Scientific Research Applications
N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in molecular simulation studies for its antipromastigote activity.
Mechanism of Action
The mechanism of action of N1-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring allows the compound to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. Molecular simulation studies have shown that the compound fits well into the active site of certain enzymes, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
N- (1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the pyrazole ring structure and have similar biological activities.
Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and exhibit similar chemical properties.
Uniqueness
N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, nitro group, and benzenesulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N4O4S |
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Molecular Weight |
310.33 g/mol |
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-14(9-11-7-8-13-15(11)2)21(19,20)12-5-3-10(4-6-12)16(17)18/h3-8H,9H2,1-2H3 |
InChI Key |
CDDUBURWDSKXPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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